1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 941953-82-8
Cat. No.: VC7421391
Molecular Formula: C16H13FN4O2S
Molecular Weight: 344.36
* For research use only. Not for human or veterinary use.
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 941953-82-8](/images/structure/VC7421391.png)
CAS No. | 941953-82-8 |
---|---|
Molecular Formula | C16H13FN4O2S |
Molecular Weight | 344.36 |
IUPAC Name | 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |
Standard InChI | InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-5-6-14(22)21(9-12)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,20,23) |
Standard InChI Key | FIDXIRSNMYYDRR-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide, reflects its hybrid architecture. Key components include:
-
A pyridine-3-carboxamide core substituted at position 1 with a 3-fluorobenzyl group.
-
A 1,3,4-thiadiazole ring at the amide nitrogen, bearing a methyl group at position 5.
The SMILES notation (CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
) and InChIKey (FIDXIRSNMYYDRR-UHFFFAOYSA-N
) provide unambiguous structural descriptors .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 344.36 g/mol |
CAS Registry Number | 941953-82-8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Pathways
While explicit protocols for this compound are proprietary, analogous thiadiazole-pyridine hybrids are synthesized via:
-
Amide Coupling: Reacting pyridine-3-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
-
Benzylation: Introducing the 3-fluorobenzyl group via nucleophilic substitution or Mitsunobu reactions under inert atmospheres .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Amide Formation | EDC, HOBt, DMF, 0°C → rt, 12h | 65–75 |
Benzylation | 3-Fluorobenzyl bromide, K2CO3, DMF, 60°C, 6h | 70–80 |
Reaction optimization often involves solvent selection (e.g., DMF for polar aprotic conditions) and catalyst tuning to minimize byproducts .
Structural and Conformational Analysis
X-ray Crystallography and DFT Studies
Though crystallographic data for this specific compound remain unpublished, density functional theory (DFT) simulations predict:
-
A planar thiadiazole ring with dihedral angles of relative to the pyridine moiety.
-
Intramolecular hydrogen bonding between the amide NH and thiadiazole sulfur () .
The 3-fluorobenzyl group adopts a pseudo-axial orientation, minimizing steric clashes with the pyridine carbonyl .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Profile
Cell Line | IC (µM) | Target Enzyme Inhibition (%) |
---|---|---|
MCF-7 (Breast) | 8.2 ± 0.7 | Topo II: 72 |
A549 (Lung) | 12.4 ± 1.1 | HDAC6: 58 |
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound showed MIC = 16 µg/mL, surpassing ciprofloxacin (MIC = 32 µg/mL) in resistant strains. Synergy with β-lactams (FIC index = 0.3) suggests penicillin-binding protein (PBP) potentiation .
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
-
Solubility: LogP = 2.1 (moderate lipophilicity; suitable for oral delivery).
-
Metabolic Stability: Hepatic microsomal clearance = 22 mL/min/kg, primarily via CYP3A4-mediated oxidation .
Table 4: Predicted ADMET Parameters
Parameter | Value |
---|---|
LogP | 2.1 |
Plasma Protein Binding | 89% |
hERG Inhibition | IC > 30 µM (low risk) |
Future Directions and Clinical Relevance
The compound’s dual inhibition of topoisomerase II and HDAC6 positions it as a candidate for combination therapy with DNA-damaging agents. Ongoing structure-activity relationship (SAR) studies aim to:
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